molecular formula C16H12Cl3NOS B2869168 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-14-7

7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2869168
CAS No.: 341968-14-7
M. Wt: 372.69
InChI Key: JHSVTUVKFDFHFH-UHFFFAOYSA-N
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Description

7-Chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a synthetic small molecule belonging to the 1,5-benzothiazepine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound features a chloro and a 3,4-dichlorobenzyl substitution pattern on its benzothiazepine core, a structural characteristic known to significantly influence pharmacological properties and enhance binding affinity in related analogues . The 1,5-benzothiazepine pharmacophore is a well-established structural component in several clinically used drugs, most notably the calcium channel blocker Diltiazem for cardiovascular diseases . Recent scientific investigations have highlighted the considerable potential of novel 1,5-benzothiazepine derivatives beyond their cardiovascular applications. Specifically, structurally similar compounds have demonstrated potent inhibitory activity against the α-glucosidase enzyme, a key therapeutic target for the management of type-2 diabetes . In these studies, certain benzothiazepine derivatives exhibited significantly lower IC50 values (reaching as low as 2.62 ± 0.30 µM) than the standard drug acarbose (IC50 = 37.38 ± 1.37 µM), indicating competitive and potent inhibition . Furthermore, benzothiazepines with halogenated aryl substitutions have shown promising in vitro cytotoxic activity against human cancer cell lines, including liver carcinoma (Hep G-2) and prostate cancer (DU-145), suggesting their value as candidates in anticancer drug discovery efforts . The mechanism of action for bioactive benzothiazepines is often multi-target in nature, potentially involving interaction with enzymes and receptors such as human adenosine kinase, glycogen synthase kinase-3β (GSK-3β), and mitogen-activated protein kinase (MAPK), as supported by molecular docking studies . Researchers can utilize this compound as a key intermediate or as a reference standard in exploratory programs aimed at developing new therapeutic agents for metabolic diseases, oncology, and central nervous system (CNS) disorders. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-5-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NOS/c17-11-2-4-15-14(8-11)20(16(21)5-6-22-15)9-10-1-3-12(18)13(19)7-10/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSVTUVKFDFHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation

The synthesis begins with the preparation of α,β-unsaturated ketones (chalcones) through Claisen-Schmidt condensation. This step involves reacting 3,4-dichlorobenzaldehyde with substituted acetophenones under alkaline conditions. For instance, combining 3,4-dichlorobenzaldehyde (1.0 mmol) with p-methylacetophenone (1.0 mmol) in ethanol (20 mL) and aqueous sodium hydroxide (30%) yields the corresponding chalcone. The reaction proceeds at ambient temperature (25°C) for 2–3 hours, with purification via recrystallization in ethanol.

Key Reaction Parameters for Chalcone Synthesis

Parameter Condition Yield (%)
Solvent Ethanol 85–90
Base Sodium hydroxide (30% aqueous)
Temperature 25°C
Reaction Time 2–3 hours

This method ensures high regioselectivity and scalability, critical for large-scale production.

Cyclization to Benzothiazepine Core

Hexafluoro-2-Propanol-Mediated Cyclization

The chalcone intermediate undergoes cyclization with 2-amino-4-chlorobenzenethiol in hexafluoro-2-propanol (HFIP). This solvent activates both the Michael acceptor and carbonyl group, facilitating a two-step mechanism: (1) Michael addition of the thiolamine to the chalcone and (2) intramolecular cyclization. Optimized conditions involve refluxing the mixture (1.0 mmol chalcone, 2.0 mmol 2-amino-4-chlorobenzenethiol) in HFIP (10 mL) for 3–4 hours, yielding 70–75% of the target benzothiazepine.

Advantages of HFIP Solvent

  • High Ionization Power : Enhances electrophilicity of the chalcone’s α,β-unsaturated system.
  • Mild Acidity (pKa ≈ 9.2) : Avoids harsh acidic or basic conditions, reducing side reactions.
  • Green Solvent Profile : Lower toxicity compared to traditional solvents like DMF or DMSO.
Polyethylene Glycol-400-Catalyzed Green Synthesis

An alternative approach employs polyethylene glycol-400 (PEG-400) and bleaching earth clay (BEC) as a recyclable catalyst system. Combining chalcone (1.0 mmol) with 2-amino-4-chlorobenzenethiol (1.2 mmol) in PEG-400 at 60°C for 55 minutes achieves cyclization yields exceeding 95%. BEC’s high surface area (5 µm particle size) and basicity (pH 12.5) accelerate the reaction while enabling catalyst reuse for up to five cycles without significant activity loss.

Comparative Analysis of Cyclization Methods

Parameter HFIP Method PEG-400/BEC Method
Yield (%) 70–75 >95
Reaction Time 3–4 hours 55 minutes
Temperature Reflux (~80°C) 60°C
Catalyst/Solvent Reuse Not reported 5 cycles
Environmental Impact Moderate Low (green solvent)

Optimization Strategies and Mechanistic Insights

Solvent and Catalyst Selection

HFIP’s role in stabilizing transition states through hydrogen bonding is pivotal for regioselective cyclization. In contrast, PEG-400 acts as both solvent and phase-transfer catalyst, enhancing interfacial interactions between the chalcone and thiolamine. Bleaching earth clay further augments reaction rates by providing Brønsted basic sites for deprotonation.

Temperature and Time Dependence

Elevating temperatures beyond 60°C in the PEG-400 system leads to yield reduction due to side reactions, whereas temperatures below 40°C impede cyclization. The HFIP method requires prolonged reflux to overcome kinetic barriers, highlighting a trade-off between energy input and reaction efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms cyclization through the disappearance of the chalcone’s carbonyl stretch (~1680 cm⁻¹) and emergence of C=N absorption (1610–1590 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy resolves the benzothiazepine’s diastereotopic protons, with characteristic shifts at δ 3.2–3.8 ppm (CH₂ of dihydro ring) and δ 5.1 ppm (benzylic CH₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity for pharmacological applications. Recrystallization in ethanol further eliminates residual solvents and byproducts.

Challenges and Industrial Scalability

Cost-Effectiveness of Dichlorobenzyl Precursors

Synthesizing 3,4-dichlorobenzaldehyde from 3,4-dichlorotoluene via side-chain chlorination and hydrolysis adds ~20% to raw material costs. However, the PEG-400 method’s high yields partially offset this expense.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has shown potential as a bioactive molecule

Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on specific diseases or conditions, such as inflammation, cancer, or microbial infections.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism by which 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent is critical for modulating activity. Key analogs include:

Compound 5-Position Substituent Biological Activity/Notes Reference
Target Compound 3,4-Dichlorobenzyl Not explicitly reported; inferred from structural analogs to enhance lipophilicity and binding
7-Chloro-5-ethyl derivative Ethyl High-purity API intermediate (NLT 97%)
Diltiazem Impurity E (EP) 2-(4-Methoxyphenyl) Cardiovascular activity (calcium channel blocker impurity)
7-Chloro-5-(4-methylbenzyl) 4-Methylbenzyl Structural analog with uncharacterized activity

Chlorination Patterns

Chlorine atoms influence electronic and steric properties:

Compound Chlorine Substitution Impact
Target Compound 7-Cl, 3,4-Cl₂ (benzyl) Enhanced electrophilicity, potential for π-π stacking
7-Chloro-8-methyl derivative 7-Cl, 8-CH₃ Reduced steric hindrance compared to dichlorobenzyl
9-Chloro-6-methoxy derivative 9-Cl, 6-OCH₃ Methoxy group may improve solubility
  • The dichlorobenzyl group may confer higher receptor affinity but pose synthesis challenges due to steric effects .

Pharmacological Activities

  • Antidepressant Activity: Substituted benzothiazepinones with dialkylaminoethyl groups (e.g., 5-(2-dimethylaminoethyl)) show potent antidepressant effects . The dichlorobenzyl group in the target compound may alter serotonin/norepinephrine reuptake inhibition profiles.
  • Cardiovascular Activity : Diltiazem-related compounds (e.g., 3-hydroxy-2-(4-methoxyphenyl) derivatives) act as calcium channel blockers . Chlorine substitutions may shift selectivity toward vascular vs. cardiac channels.
  • Antimicrobial Activity: Derivatives with phenoxy or methyl groups exhibit moderate activity , but dichlorobenzyl’s contribution remains unexplored.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~400 ~3.5 Cl₃, ketone, benzyl
7-Chloro-5-ethyl 241.74 ~2.8 Cl, ethyl, ketone
Diltiazem Impurity E 329.8 ~2.1 Methoxyphenyl, hydroxyl

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